ethyl 4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylate
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Overview
Description
Ethyl 4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylate is a heterocyclic compound that contains a furan ring substituted with a cyano group, a methyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylate typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.
Attachment of the pyrrole ring: The pyrrole ring can be attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Esterification: The carboxylate group is introduced through esterification reactions using reagents like ethanol and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the furan and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furans or pyrroles.
Scientific Research Applications
Ethyl 4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel polymers.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-cyano-2-methyl-5-(1H-indol-1-yl)furan-3-carboxylate
- Ethyl 4-cyano-2-methyl-5-(1H-pyrrolo[2,3-b]pyridin-1-yl)furan-3-carboxylate
- Ethyl 4-cyano-2-methyl-5-(1H-pyrrolo[3,2-b]pyridin-1-yl)furan-3-carboxylate
Uniqueness
Ethyl 4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-cyano-2-methyl-5-pyrrol-1-ylfuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-3-17-13(16)11-9(2)18-12(10(11)8-14)15-6-4-5-7-15/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLUBFJXCZUTCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1C#N)N2C=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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